synthesis of 1,2,3-trifluoro-5-[2-fluoro-4-(4-propylphenyl)phenyl]benzene
synthesis of 1,2,3-trifluoro-5-[2-fluoro-4-(4-propylphenyl)phenyl]benzene
An In-depth Technical Guide to the Synthesis of 1,2,3-trifluoro-5-[2-fluoro-4-(4-propylphenyl)phenyl]benzene
Abstract
This technical guide provides a comprehensive and scientifically grounded approach to the synthesis of the novel polyfluorinated biaryl compound, 1,2,3-trifluoro-5-[2-fluoro-4-(4-propylphenyl)phenyl]benzene. The proposed synthetic strategy is centered around a pivotal Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between aromatic rings. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering not just a procedural outline but also a deep dive into the rationale behind the chosen synthetic pathway, potential challenges, and optimization strategies. The synthesis of polyfluorinated biphenyls is of significant interest due to their unique physicochemical properties which make them valuable moieties in the design of liquid crystals and pharmacologically active agents.[1][2][3] This guide emphasizes experimental detail, safety considerations, and robust analytical characterization to ensure the reliable and reproducible synthesis of the target molecule.
Introduction and Strategic Overview
The target molecule, 1,2,3-trifluoro-5-[2-fluoro-4-(4-propylphenyl)phenyl]benzene, is a complex biaryl system characterized by a high degree of fluorination. Such compounds are of increasing importance in materials science and medicinal chemistry. The fluorine atoms can significantly modulate properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.
Our synthetic approach is rooted in a convergent strategy, culminating in a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction allows for the efficient formation of the central biaryl bond. The retrosynthetic analysis of the target molecule identifies two key building blocks:
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Nucleophilic Partner: (4-propylphenyl)boronic acid.
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Electrophilic Partner: A suitably functionalized polyhalogenated benzene derivative.
The synthesis of (4-propylphenyl)boronic acid is well-established, and it is commercially available.[4][5][6] Therefore, the core challenge of this synthesis lies in the preparation of the complex electrophilic partner.
The chosen synthetic route is designed to be logical, efficient, and scalable, with each step building upon established and reliable chemical transformations.
Retrosynthetic Analysis and Synthetic Strategy
The overall synthetic strategy is depicted in the following retrosynthetic diagram:
Caption: Retrosynthetic analysis of the target molecule.
Experimental Section: Synthesis of Key Intermediates and Final Product
Synthesis of (4-propylphenyl)boronic acid (Intermediate 1)
While commercially available, a synthetic procedure is provided for completeness.
Reaction Scheme:
Step-by-Step Protocol:
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To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF).
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Add a small portion of 1-bromo-4-propylbenzene (1.0 eq) in anhydrous THF to initiate the Grignard reaction.
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Once the reaction starts, add the remaining 1-bromo-4-propylbenzene solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
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Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
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Add a solution of trimethyl borate (1.5 eq) in anhydrous THF dropwise, maintaining the temperature below -60 °C.
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After the addition, allow the mixture to warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of 2 M HCl at 0 °C.
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Extract the aqueous layer with diethyl ether (3 x).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Recrystallize the crude product from a suitable solvent system (e.g., water or hexane/ethyl acetate) to afford pure (4-propylphenyl)boronic acid.[7]
Table 1: Reagents for the Synthesis of (4-propylphenyl)boronic acid
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 1-bromo-4-propylbenzene | 199.09 | 1.0 | As required |
| Magnesium turnings | 24.31 | 1.2 | As required |
| Trimethyl borate | 103.91 | 1.5 | As required |
| Anhydrous THF | - | - | Solvent |
| 2 M HCl | - | - | Quenching |
Synthesis of 1,5-dibromo-2,3,4-trifluorobenzene (Intermediate 3)
This intermediate can be synthesized from 1,2,3-trifluorobenzene.
Reaction Scheme:
Step-by-Step Protocol:
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To a solution of 1,2,3-trifluorobenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane or neat), add iron(III) bromide (0.1 eq) as a catalyst.
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Slowly add bromine (2.2 eq) dropwise at room temperature.
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Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by GC-MS.
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Upon completion, quench the reaction with an aqueous solution of sodium bisulfite.
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Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
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Purify the crude product by distillation or column chromatography to yield 1,5-dibromo-2,3,4-trifluorobenzene.
Synthesis of (2-fluoro-4-bromophenyl)boronic acid (Intermediate 4)
This intermediate can be prepared from 1-bromo-2-fluorobenzene.
Reaction Scheme:
Step-by-Step Protocol:
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Dissolve 1-bromo-2-fluorobenzene (1.0 eq) in anhydrous THF and cool to -78 °C.
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Slowly add n-butyllithium (1.1 eq) and stir for 1 hour at -78 °C.
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Add trimethyl borate (1.5 eq) dropwise and allow the reaction to warm to room temperature overnight.
-
Quench with 2 M HCl and extract with diethyl ether.
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Dry the organic layer over sodium sulfate and concentrate.
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Recrystallize the crude product to obtain (2-fluoro-4-bromophenyl)boronic acid.
First Suzuki-Miyaura Coupling: Synthesis of the Biaryl Intermediate
Reaction Scheme:
Step-by-Step Protocol:
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In a reaction vessel, combine 1,5-dibromo-2,3,4-trifluorobenzene (1.0 eq), (2-fluoro-4-bromophenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
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Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.
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Degas the mixture by bubbling argon through it for 15-20 minutes.
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Heat the reaction mixture to reflux (around 80-100 °C) and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
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After completion, cool the reaction to room temperature and add water.
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Extract the product with an organic solvent like ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Conditions for the First Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A common and effective catalyst for Suzuki couplings. |
| Base | K₂CO₃ | A moderately strong base suitable for many Suzuki reactions. |
| Solvent | Toluene/Ethanol/Water | A biphasic system that facilitates the reaction. |
| Temperature | 80-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
Final Suzuki-Miyaura Coupling: Synthesis of 1,2,3-trifluoro-5-[2-fluoro-4-(4-propylphenyl)phenyl]benzene
Reaction Scheme:
Step-by-Step Protocol:
-
Follow a similar procedure to the first Suzuki-Miyaura coupling, using the biaryl bromide from the previous step as the electrophile and (4-propylphenyl)boronic acid as the nucleophile.
-
The reaction conditions, including the catalyst, base, and solvent, can be similar to the previous coupling, but may require optimization for this specific substrate. The synthesis of polyfluorinated biphenyls can be challenging, and catalyst/ligand screening may be necessary.[2][3][8]
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Purify the final product using column chromatography and/or recrystallization to obtain the target molecule as a pure solid.
Characterization
The identity and purity of all intermediates and the final product should be confirmed by a combination of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the structure and connectivity of the atoms.
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Mass Spectrometry (MS): To determine the molecular weight of the compounds.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety Considerations
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All reactions should be performed in a well-ventilated fume hood.
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Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
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Halogenated organic compounds and organoboron compounds can be toxic and should be handled with care.
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Palladium catalysts can be flammable and should be handled in an inert atmosphere.
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Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Conclusion
This technical guide outlines a robust and logical synthetic route for the preparation of 1,2,3-trifluoro-5-[2-fluoro-4-(4-propylphenyl)phenyl]benzene. The strategy, centered around two sequential Suzuki-Miyaura cross-coupling reactions, provides a clear pathway for accessing this complex polyfluorinated biaryl compound. The detailed experimental procedures and considerations for optimization are intended to provide researchers with a solid foundation for the successful synthesis and further investigation of this and related molecules.
References
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Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]
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Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]
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Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki-Miyaura Cross Coupling With Electron-Poor Substrates. PubMed. [Link]
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Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]
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1-bromo-2-fluorobenzene. Organic Syntheses Procedure. [Link]
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Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
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Synthesis method of 1,2,4-trifluoro benzene. Eureka | Patsnap. [Link]
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Benzene, 1,2,3-trifluoro-5-iodo-. ChemBK. [Link]
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Organic Syntheses Procedure. [Link]
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4-Propylphenylboronic acid. ChemBK. [Link]
- Synthetic method of 4-bromo-2-fluorobiphenyl.
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What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Quora. [Link]
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Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. [Link]
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